molecular formula C30H18N4O7 B4985210 4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]

4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]

Cat. No. B4985210
M. Wt: 546.5 g/mol
InChI Key: ZEXRISZYFHKWRR-UHFFFAOYSA-N
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Description

'4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]' is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as OBAA and has a molecular formula of C30H20N4O8. OBAA is a bisbenzamide derivative that has been synthesized through a multistep process.

Mechanism of Action

OBAA binds to DNA through intercalation, which involves the insertion of the compound between the base pairs of the DNA double helix. This binding can lead to the distortion of the DNA structure and the inhibition of DNA topoisomerases. OBAA has also been shown to induce DNA strand breaks and to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
Biochemical and Physiological Effects:
OBAA has been found to have several biochemical and physiological effects, including the inhibition of DNA topoisomerases, the induction of DNA strand breaks, and the inhibition of PARP activity. These effects can lead to the accumulation of DNA damage and cell death. OBAA has also been shown to have anti-tumor activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

OBAA has several advantages for use in lab experiments, including its high affinity for DNA, its ability to inhibit DNA topoisomerases, and its potential anti-tumor activity. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of OBAA, including its potential use as an anti-cancer agent, its use in the development of DNA-based sensors, and its use in the study of DNA structure and function. Further research is needed to determine the safety and efficacy of OBAA and to explore its potential applications in various fields of science.

Synthesis Methods

The synthesis of OBAA involves several steps, including the reaction of 4-nitrophthalic anhydride with 2-aminobenzoic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with phosgene to form the bisbenzamide derivative. The final step involves the reaction of the bisbenzamide derivative with sodium methoxide in methanol to form OBAA.

Scientific Research Applications

OBAA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been found to have a high affinity for DNA and can be used as a DNA intercalator. OBAA has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and cell death.

properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-4-[4-[(1,3-dioxoisoindol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18N4O7/c35-25(31-33-27(37)21-5-1-2-6-22(21)28(33)38)17-9-13-19(14-10-17)41-20-15-11-18(12-16-20)26(36)32-34-29(39)23-7-3-4-8-24(23)30(34)40/h1-16H,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXRISZYFHKWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]

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